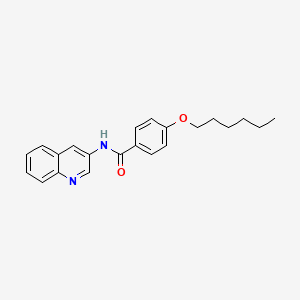

4-(hexyloxy)-N-(quinolin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

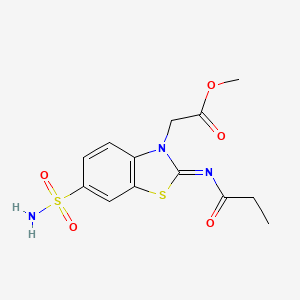

The compound “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” is a benzamide derivative with a hexyloxy group at the 4-position and a quinolin-3-yl group attached to the nitrogen of the amide group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to consist of a benzene ring with an amide functional group at the 4-position. Attached to the amide nitrogen would be a quinolin-3-yl group, and a hexyloxy group would be attached to the 4-position of the benzene ring .Chemical Reactions Analysis

As a benzamide derivative, “this compound” would be expected to undergo reactions typical of amides and aromatic compounds. This could include nucleophilic acyl substitution reactions at the carbonyl group of the amide, as well as electrophilic aromatic substitution reactions on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A significant body of work focuses on the synthesis of novel derivatives and evaluating their antimicrobial properties. For instance, a study by Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline and other moieties, showing excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees et al., 2020]. Similarly, Holla et al. (2006) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the importance of quinoline derivatives in developing new antimicrobial strategies [Holla et al., 2006].

Anticancer Applications

Quinoline derivatives also show promise in anticancer applications. For example, a study on the design, synthesis, and biological evaluations of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents revealed significant anti-influenza virus activity, indicating potential for broader antiviral and anticancer applications [Zhang et al., 2022].

Molecular Structure and Drug Development

Research on the molecular structure and development of drugs based on quinoline derivatives is another important application area. Studies have investigated the polymorphs and salts of related compounds, providing insights into their packing patterns and potential pharmaceutical applications [Khakhlary & Baruah, 2014]. Additionally, the study of pharmacokinetics and tissue distribution of related compounds further contributes to understanding their potential as effective drugs, such as anti-fibrotic drugs [Kim et al., 2008].

Safety and Hazards

Zukünftige Richtungen

Future research on “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” could explore its potential biological activity, given that many benzamide derivatives are biologically active. This could involve in vitro and in vivo testing, as well as computational studies to predict its potential interactions with various biological targets .

Eigenschaften

IUPAC Name |

4-hexoxy-N-quinolin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-2-3-4-7-14-26-20-12-10-17(11-13-20)22(25)24-19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSJSBQQRLIPBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975607.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)